molecular formula C12H19F2NO4 B2827484 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid CAS No. 1334417-29-6

2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid

Cat. No. B2827484
CAS RN: 1334417-29-6
M. Wt: 279.284
InChI Key: CDPKCMBZNPLVGZ-UHFFFAOYSA-N
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Description

“2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid” is also known as “1-Boc-4-piperidineacetic acid”. It has a molecular weight of 243.3000 g/mol and a CAS Number of 157688-46-5 . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . A study has reported the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Molecular Structure Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The Boc group can be removed from amines under acidic conditions. This can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A study has reported the use of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.3000 g/mol . It is also known as “1-Boc-4-piperidineacetic acid” and has a CAS Number of 157688-46-5 .

Scientific Research Applications

  • Odor Detection and Chemical Interactions :

    • A study examined the detection of mixtures of homologous carboxylic acids and their interactions with other compounds. It was observed that the detection probabilities and interactions vary with the carbon-chain length, indicating the significance of structural features in chemical sensory processes (Miyazawa et al., 2009).
  • Metabolism and Excretion in Humans :

    • Research into the metabolism and excretion of specific compounds provides insights into their biological processing and potential implications for human health. For example, studies on the metabolism and excretion of [14C]MK-0524, a prostaglandin D2 receptor antagonist, detailed the primary routes of excretion and metabolic pathways, which could be relevant for understanding the metabolism of structurally related compounds (Karanam et al., 2007).
  • Toxicological Studies and Safety Profiles :

    • Understanding the toxicological profile of chemical compounds is crucial for ensuring safety and effective application in various domains. Studies reporting on the toxicological aspects of compounds similar to 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropiperidin-3-yl)acetic acid help in understanding potential risks and safety measures. For instance, research on trifluoroacetic acid, a structurally similar carboxylic acid, highlighted its toxicity profile and provided important comparisons with other toxic substances (Sun & Corbett, 2017).
  • Dietary Effects and Health Implications :

    • The influence of diet on the concentration of carboxylic acids in the human body and their potential health implications have been a subject of research. Studies like the one on the effects of dietary supplementation with β-glucan enriched oat bran on faecal concentration of carboxylic acids provide insights into how dietary components can affect the levels of these compounds and their possible health impacts (Nilsson et al., 2008).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Further studies on base-catalyzed glycerol etherification that employs a solvent-free reaction route may reveal a method for improving the conversion, selectivity, and yield of reaction products .

properties

IUPAC Name

2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-12(13,14)8(7-15)6-9(16)17/h8H,4-7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKCMBZNPLVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CC(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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